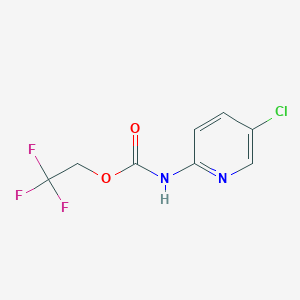![molecular formula C8H5F3N4O2 B1518980 5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1038261-10-7](/img/structure/B1518980.png)
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Overview
Description
“5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . It has been studied for its potential anti-malarial properties . The compound is designed and synthesized based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .
Synthesis Analysis
The synthesis of this compound involves a mixture of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and the appropriate azole or amine in DMF . The mixture is stirred at 120 °C for 12 hours, after which the organic solvent is removed under reduced pressure .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine scaffold with a trifluoromethyl group substituted at the 2-position . It also has a range of amines as substituents at the 7-position of the heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal . This is followed by the isolation of an adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.1380 . The compound has a 1H-NMR spectrum, which provides information about the hydrogen atoms in the molecule .
Scientific Research Applications
1. Synthesis and Antiviral Properties
Massari et al. (2017) developed efficient procedures for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in creating biologically active compounds. Notably, one of the synthesized compounds showed significant ability to inhibit influenza virus RNA polymerase, highlighting the antiviral applications of these compounds Massari et al. (2017).
2. Structural Analysis and Potential Biological Activity
The molecular structures of a similar compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, have been reported by Canfora et al. (2010) in different crystal environments. This study is significant for understanding the potential biological activity of coordination compounds involving triazolo[1,5-a]pyrimidine Canfora et al. (2010).
3. Novel Synthesis Routes
Zohdi (1997) utilized 3-Amino-5-trifluoromethyl-1,2,4-triazole for synthesizing poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. This research contributes to the field by providing new methods for creating diverse derivatives of triazolo[1,5-a]pyrimidines Zohdi (1997).
4. Anticonvulsant Properties
Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. This study highlights the therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in treating convulsive disorders Wang et al. (2015).
5. Antibacterial Activity
A 2019 study by Lahmidi et al. synthesized a novel pyrimidine derivative containing 1,2,4-triazolo[1,5-a]pyrimidine ring and assessed its antibacterial activity against various strains, demonstrating the compound's potential in antimicrobial applications Lahmidi et al. (2019).
Future Directions
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-3-2-4(5(16)17)15-7(12-3)13-6(14-15)8(9,10)11/h2H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQMWFCDBDSECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
CAS RN |
1038261-10-7 | |
| Record name | 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



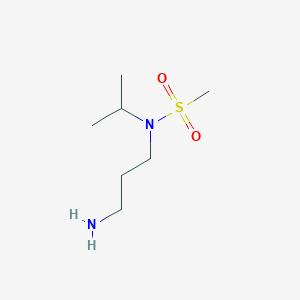
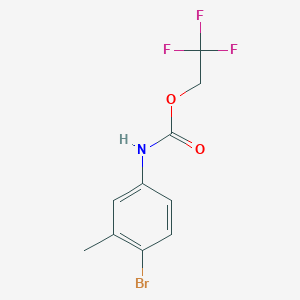
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1518904.png)
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
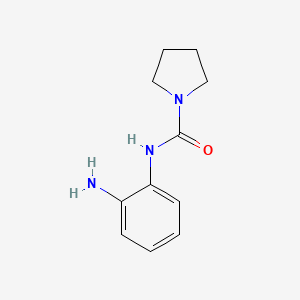
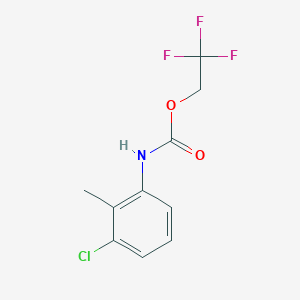
![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)
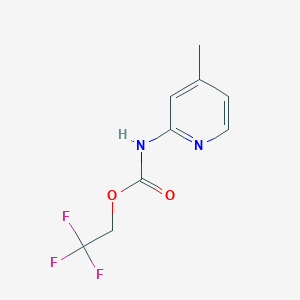
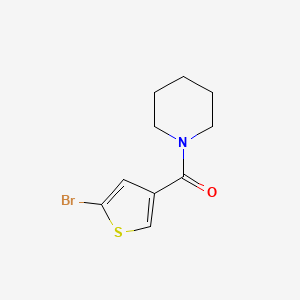
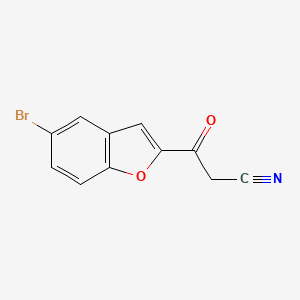
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)
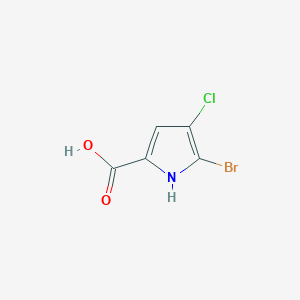
![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
